

Comparative Pharmacological Profile of Timepidium Bromide

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Compound Focus: Timepidium Bromide

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The table below summarizes the key experimental findings for **Timepidium bromide** and comparator drugs based on the search results.

Drug Name	Key Experimental Findings on Gastric Function	Comparative Efficacy (vs. Other Agents)	Study Type & Subjects
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| **Timepidium Bromide** | - **Gastric Tonus**: Significantly increased hypotonic rate vs. placebo [1].

- **Peristalsis**: Significantly inhibited spontaneous/bethanechol-induced motility [2].
- **Gastric Blood Flow**: Slightly increased total flow; considerable increase in pyloric antral mucosa [3] [4].
- **Secretory Effects**: Inhibited gastric acid secretion; weak effect on salivary, pancreatic, biliary secretions [2]. | - **Effect on Tonus**: Superior to placebo; no significant difference vs. hyoscine-N-butylbromide or prifinium bromide [1].
- **Effect on Motility**: Similar to atropine; stronger than hyoscine-N-butylbromide [2].
- **Antisecretory**: Stronger than hyoscine-N-butylbromide; weaker than atropine [2]. | Human clinical trial (n=101, male) [1]; Animal studies (dogs, rats, rabbits) [3] [2] | | **Hyoscine-N-Butylbromide** | - Significantly reduced gastric peristaltic movement vs. placebo [1]. | - Effects on gastric tonus and form showed no significant differences compared to other active drugs like **Timepidium bromide** [1]. | Human clinical trial [1] | | **Prifinium Bromide** | - Significantly reduced gastric peristaltic movement vs. placebo [1]. | - Effects on gastric tonus and form showed no significant differences compared to other active drugs like **Timepidium bromide** [1]. | Human clinical trial [1] | | **Atropine Sulfate** | - Inhibited

gastrointestinal motility and gastric acid secretion [2]. | - **Motility Inhibition:** Similar to **Timepidium bromide** [2].

- **Antisecretory:** Stronger than **Timepidium bromide** [2].
- **Mydriatic Activity:** Stronger than **Timepidium bromide** [2]. | Animal studies (dogs, rats) [2] |

Detailed Experimental Protocols and Methodologies

Here are the methodologies for key experiments cited in the guide.

Clinical Trial on Gastric Tonus and Motility [1]

- **Objective:** To evaluate and compare the effects of three parasympatholytic drugs (**Timepidium bromide**, Hyoscine-N-butylbromide, Prifinium bromide) and a placebo on the human gastrointestinal tract.
- **Subjects:** 101 male human subjects.
- **Methodology:**
 - **Design:** Double-blind study.
 - **Administration:** Drugs and placebo (physiological saline) were administered.
 - **Assessment:** Effects were evaluated **roentgenographically** (using X-rays). Key parameters measured included:
 - Gastric tonus (scored as hypertonic, normotonic, or hypotonic).
 - Peristaltic movement of the stomach.
 - The site of arrival of barium in the gastrointestinal tract.
- **Analysis:** Results were stratified to evaluate drug effects under different conditions.

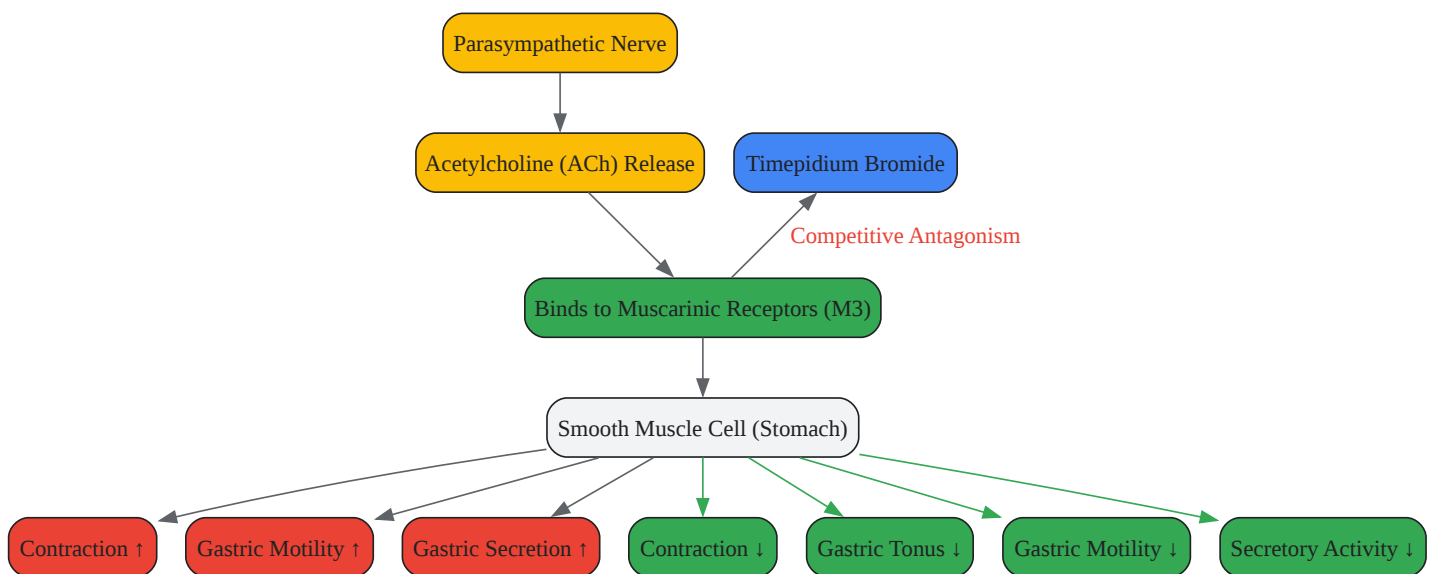
Study on Gastric Blood Flow in Rabbits [3] [4]

- **Objective:** To investigate the effect of **Timepidium bromide** on the distribution of blood flow in the stomach and duodenum.
- **Subjects:** Rabbits.
- **Methodology:**
 - **Blood Flow Measurement:** **131I-labeled macroaggregated human serum albumin (MAA)** was used. The trapped radioactive microspheres in blood vessels allow for quantifying regional blood flow.
 - **Procedure:** Baseline regional gastric blood flow was measured. **Timepidium bromide** (200 µg/kg, intravenous) was administered, and changes in blood flow distribution were recorded.

- **Cholinergic Challenge:** The effects of acetylcholine and neostigmine on blood flow were also tested, and the ability of **Timepidium bromide** to antagonize these effects was assessed.
- **Analysis:** Blood flow was quantified in different stomach regions (anterior corpus, posterior corpus, pyloric antrum) and the duodenum.

Pharmacological Pathway of Anticholinergic Action

The following diagram illustrates the mechanism by which **Timepidium bromide** and other anticholinergic agents affect gastric function.



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*Diagram: Anticholinergic Mechanism in Gastric Smooth Muscle. **Timepidium bromide** acts as a competitive antagonist at muscarinic (M3) receptors, blocking acetylcholine and reducing gastric motility and secretion [5].*

Key Insights for Researchers and Developers

- **Clinical Evidence:** The primary clinical evidence for **Timepidium bromide**'s effect on gastric tonus, while significant, comes from a single 1975 study [1]. Further robust clinical trials are needed to establish its efficacy and safety profile by modern standards.
- **Mechanistic Studies:** The 1982 rabbit study provides a clear mechanistic rationale for its action via effects on gastric blood flow, mediated through muscarinic receptors [3] [4].
- **Comparative Efficacy:** **Timepidium bromide** showed a favorable profile in older studies, with potent effects on gastrointestinal motility but weaker systemic side effects (like mydriasis) compared to atropine [2].
- **Modern Context:** The latest guidelines for managing gastroparesis (2025) conditionally recommend only metoclopramide and erythromycin, highlighting a significant gap and opportunity for developing new therapeutic agents [6] [7].

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